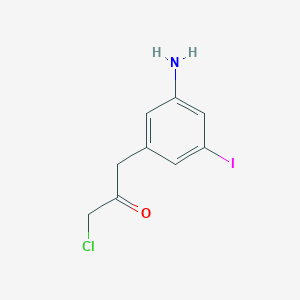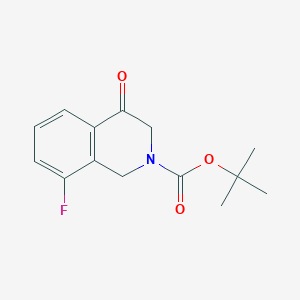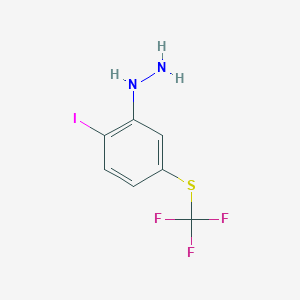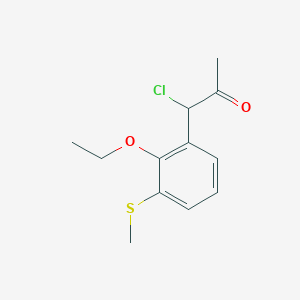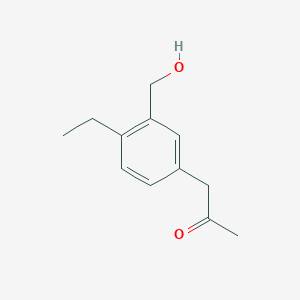
1-(4-Ethyl-3-(hydroxymethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethyl-3-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H16O2. It is a colorless to pale yellow liquid with a strong aromatic odor. This compound is used in various fields, including organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Ethyl-3-(hydroxymethyl)phenyl)propan-2-one can be synthesized through several methods. One common route involves the alkylation of 4-ethylphenol with propan-2-one under basic conditions. The reaction typically uses a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, followed by the addition of propan-2-one .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel are used to facilitate the reaction under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Ethyl-3-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitro compounds, halogenated compounds
Applications De Recherche Scientifique
1-(4-Ethyl-3-(hydroxymethyl)phenyl)propan-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(4-Ethyl-3-(hydroxymethyl)phenyl)propan-2-one involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of a hydroxymethyl group.
1-(4-Hydroxy-3-methoxyphenyl)propan-2-one: Contains both hydroxyl and methoxy groups on the aromatic ring.
Uniqueness
1-(4-Ethyl-3-(hydroxymethyl)phenyl)propan-2-one is unique due to the presence of both an ethyl group and a hydroxymethyl group on the aromatic ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications .
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
1-[4-ethyl-3-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H16O2/c1-3-11-5-4-10(6-9(2)14)7-12(11)8-13/h4-5,7,13H,3,6,8H2,1-2H3 |
Clé InChI |
OCYQFCFLOLMLBX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)CC(=O)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Chloro-6-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14053137.png)

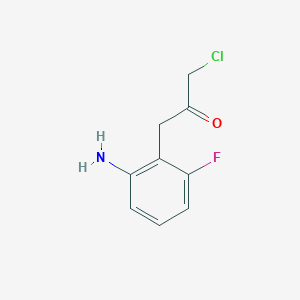
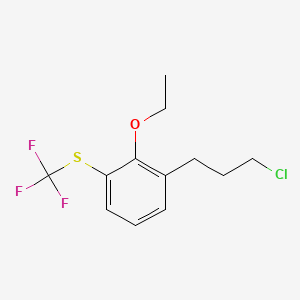
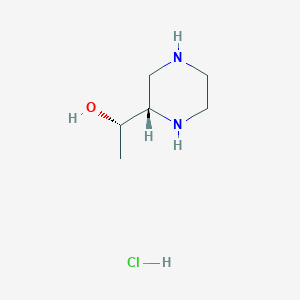
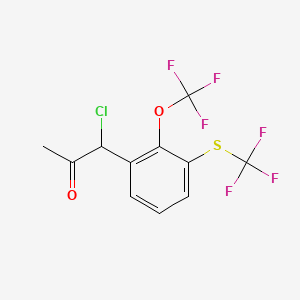
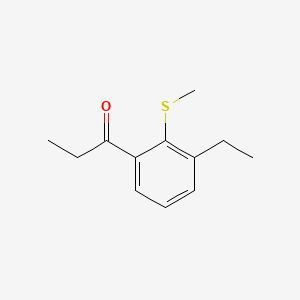
![N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B14053163.png)

![[(10S,13S)-17-acetyloxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14053189.png)
